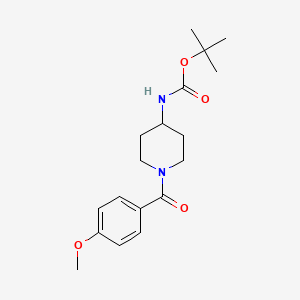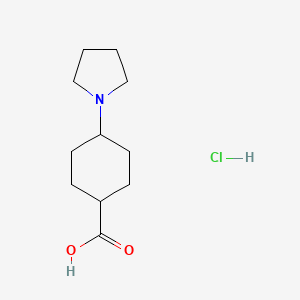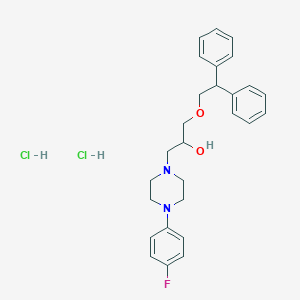![molecular formula C17H10F3N3O2 B2691001 2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide CAS No. 1421514-36-4](/img/structure/B2691001.png)
2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide is an organic compound that belongs to the class of fluorinated benzamides. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are of significant interest in medicinal chemistry and pharmaceuticals due to their enhanced metabolic stability and bioavailability .
Preparation Methods
The synthesis of 2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. This reaction is carried out under standard synthetic conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Scientific Research Applications
2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity and metabolic stability.
Biological Studies: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets, often proteins or enzymes. The fluorine atoms enhance the binding affinity of the compound to its target by forming strong hydrogen bonds and van der Waals interactions. This increased binding affinity can lead to the modulation of the target’s activity, resulting in the desired biological effect .
Comparison with Similar Compounds
2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide can be compared with other fluorinated benzamides such as:
2,4-Difluorobenzamide: Similar in structure but lacks the pyrimidinyl and phenoxy groups, resulting in different chemical properties and biological activities.
2,4,6-Trifluorobenzamide: Contains an additional fluorine atom, which can further enhance its stability and binding affinity but may also alter its reactivity and solubility.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O2/c18-10-5-6-12(14(20)7-10)16(24)23-11-8-21-17(22-9-11)25-15-4-2-1-3-13(15)19/h1-9H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTMLGQZJFADIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-ethoxy-3-(3-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690918.png)
![1-[(3-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2690920.png)
![[1,2,4]Triazolo[1,5-a]pyridin-8-ol](/img/structure/B2690921.png)

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethoxy)aniline](/img/structure/B2690925.png)
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methylbenzamide](/img/structure/B2690926.png)
![2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B2690928.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2690929.png)

![1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B2690932.png)
![2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2690934.png)

![2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE](/img/structure/B2690938.png)
![N-ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2690939.png)
